N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline
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Description
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.31. The purity is usually 95%.
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Scientific Research Applications
Biocatalytic Process Development
An efficient biocatalytic process using Seaprose S-mediated enantioselective hydrolysis has been developed for the resolution of N-tBoc-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylate, yielding high-potency and high-yield enantiomers (Gill et al., 2007).
Synthesis of Isoquinoline Derivatives
Methodology for the preparation of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines has been developed, demonstrating the conversion to various isoquinoline forms, including tetrahydroisoquinolines (Clark et al., 1994).
Synthesis of Substituted Aminomethylene Tetrahydro-isoquinolines
Research has described the synthesis of substituted aminomethylene tetrahydro-isoquinolines from 5-hydroxyisoquinoline via reductive amination of N-Boc tetrahydro-isoquinoline 5-carboxaldehyde (Fray et al., 2006).
Preparation of Tetrahydroisoquinolines
A study details the preparation of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamine, further elaborating on methodologies to synthesize various derivatives (Clark et al., 1991).
Redox-Neutral Synthesis of Isoquinolines
Research has reported a Cp*Co(III)-catalyzed, redox-neutral cyclization for streamlined synthesis of isoquinolines, emphasizing the formation of C–C and C–N bonds (Wang et al., 2016).
Synthesis of Isoquinoline Alkaloids
A method for the alkylation of N-Boc-1,2,3,4-tetrahydroisoquinolines in the 1-position has been developed, proving useful for the synthesis of isoquinoline alkaloids like salsolidine and laudanosine (Coppola, 1991).
Mass Spectrometry of Isoquinolines
A study on the gas-phase reaction of substituted isoquinolines in mass spectrometry has been conducted, highlighting its application in identifying prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
N-Amino Azaheterocycle Synthesis
A C-H activation-based strategy for synthesizing N-amino azaheterocycles, including N-amino isoquinolin-3-ones, has been developed, highlighting the versatility of N-tert-butoxycarbonyl (N-Boc) cleavage (Shi et al., 2017).
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7,12,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWSLYNGBGAZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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